
Antimony oxide (Sb2O4)
説明
Antimony oxide (Sb2O4) is an inorganic compound that exists in two stable modifications: the orthorhombic α-phase (cervantite) and the high-temperature monoclinic β-phase . It is a white solid that can reversibly yellow upon heating . This compound is significant in various industrial applications due to its unique properties, including its role as a catalyst and in flame retardants .
準備方法
Synthetic Routes and Reaction Conditions: Antimony oxide (Sb2O4) can be synthesized by heating antimony trioxide (Sb2O3) in the presence of oxygen at high temperatures. The reaction is as follows : [ \text{Sb}_2\text{O}_3 + 0.5 \text{O}_2 \rightarrow \text{Sb}_2\text{O}_4 ] Additionally, antimony pentoxide (Sb2O5) can be reduced to antimony oxide (Sb2O4) at temperatures around 800°C : [ \text{Sb}_2\text{O}_5 \rightarrow \text{Sb}_2\text{O}_4 + 0.5 \text{O}_2 ]
Industrial Production Methods: Industrial production of antimony oxide (Sb2O4) typically involves the oxidation of antimony trioxide (Sb2O3) in air or oxygen at elevated temperatures. The process is optimized to ensure the complete conversion of Sb2O3 to Sb2O4 while maintaining the desired phase (α or β) depending on the application .
化学反応の分析
Types of Reactions: Antimony oxide (Sb2O4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sb2O4 can be further oxidized to antimony pentoxide (Sb2O5) under strong oxidizing conditions.
Reduction: Sb2O4 can be reduced to antimony trioxide (Sb2O3) or elemental antimony (Sb) using reducing agents such as hydrogen or carbon.
Substitution: Sb2O4 can react with other metal oxides to form mixed oxides, such as Sb2MoO6 and Sb4Mo10O31, which are effective catalysts.
Major Products Formed:
- Oxidation: Antimony pentoxide (Sb2O5)
- Reduction: Antimony trioxide (Sb2O3) or elemental antimony (Sb)
- Substitution: Mixed oxides like Sb2MoO6 and Sb4Mo10O31
科学的研究の応用
Antimony oxide (Sb2O4) has a wide range of scientific research applications:
作用機序
The mechanism by which antimony oxide (Sb2O4) exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing an active surface for the reactants to interact. The mixed valence states of antimony in Sb2O4 (Sb(III) and Sb(V)) play a crucial role in its catalytic activity . The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Antimony oxide (Sb2O4) can be compared with other antimony oxides such as antimony trioxide (Sb2O3) and antimony pentoxide (Sb2O5):
Antimony Trioxide (Sb2O3): Exists in cubic and orthorhombic forms, used primarily as a flame retardant and in the production of glass and ceramics.
Antimony Pentoxide (Sb2O5): A strong oxidizing agent, used in the production of flame retardants and as a catalyst in various chemical reactions.
Uniqueness of Sb2O4: Antimony oxide (Sb2O4) is unique due to its mixed valence states and its ability to exist in two stable modifications. This gives it distinct properties and makes it suitable for specific applications where other antimony oxides may not be as effective .
特性
IUPAC Name |
dioxo(oxostibanyloxy)-λ5-stibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.2Sb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGXHAWSHTPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sb]O[Sb](=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061677 | |
| Record name | Antimony oxide (Sb2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332-81-6 | |
| Record name | Antimony tetroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide (Sb2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TETROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7RVZ5DN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


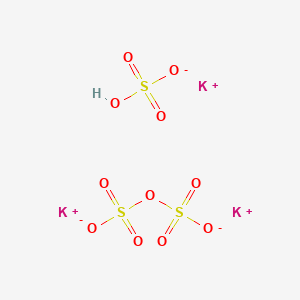

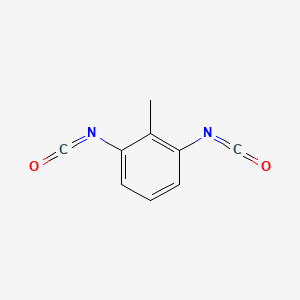
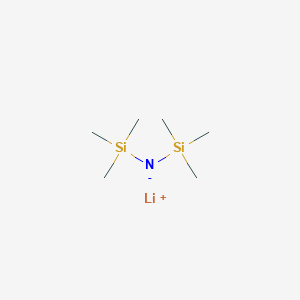
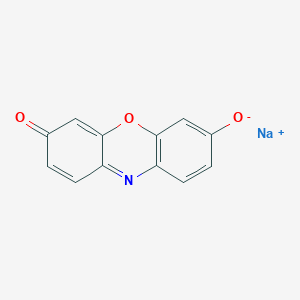
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)




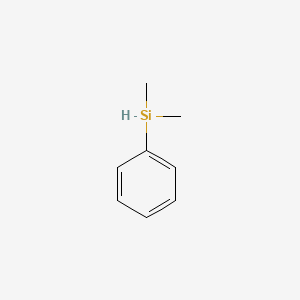
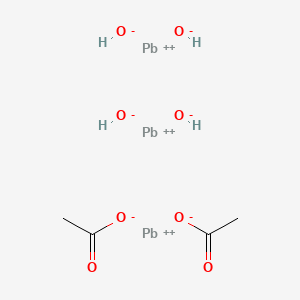

![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7799551.png)
